
4,5-dideoxy-D-erythro-pent-4-enitol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dideoxy-D-erythro-pent-4-enitol typically involves the reduction of D-erythro-pent-4-enose. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures .
Industrial Production Methods: it is generally produced in small quantities for laboratory use .
化学反応の分析
Types of Reactions: 4,5-Dideoxy-D-erythro-pent-4-enitol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Further reduction can yield saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, especially at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
4,5-Dideoxy-D-erythro-pent-4-enitol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: It serves as a model compound in studies of carbohydrate metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of metabolic disorders.
Industry: Its unique structure makes it valuable in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4,5-dideoxy-D-erythro-pent-4-enitol involves its interaction with specific enzymes and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in carbohydrate metabolism. The exact molecular targets and pathways are still under investigation .
類似化合物との比較
4,5-Dideoxy-D-erythro-pent-4-ynitol: Similar structure but with a triple bond instead of a double bond.
2-O-Benzyl-4,5-dideoxy-2-C-[(Z)-2-iodoethenyl]-D-erythro-pent-4-enitol: Contains additional functional groups and is used in more specialized applications.
Uniqueness: 4,5-Dideoxy-D-erythro-pent-4-enitol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable tool in research. Its ability to undergo multiple types of reactions and its applications in diverse fields highlight its importance .
特性
CAS番号 |
100017-23-0 |
|---|---|
分子式 |
C5H10O3 |
分子量 |
118.13 g/mol |
IUPAC名 |
(2S,3R)-pent-4-ene-1,2,3-triol |
InChI |
InChI=1S/C5H10O3/c1-2-4(7)5(8)3-6/h2,4-8H,1,3H2/t4-,5+/m1/s1 |
InChIキー |
MHGMBRBPBZPUAD-UHNVWZDZSA-N |
異性体SMILES |
C=C[C@H]([C@H](CO)O)O |
正規SMILES |
C=CC(C(CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



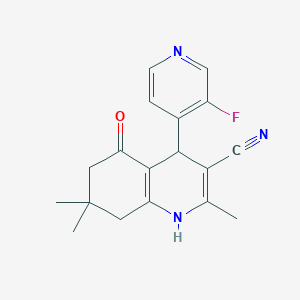
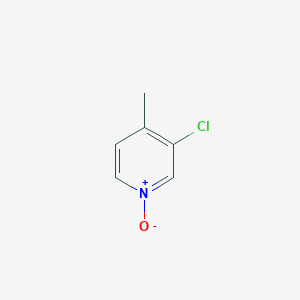





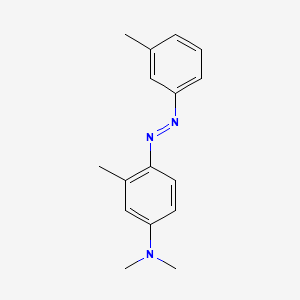
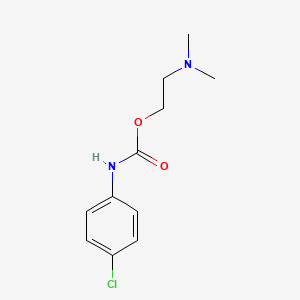
![3-methyl-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11945398.png)
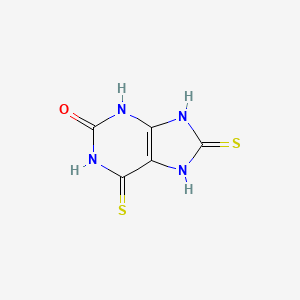
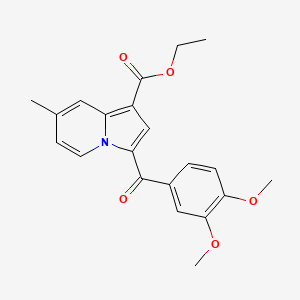
![ethyl 4-benzyl-1-(4-methoxybenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11945413.png)
